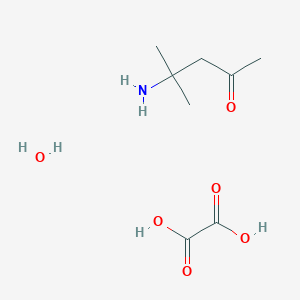
2,3-Dichloropyridine
Descripción general
Descripción
2,3-Dichloropyridine is a chlorinated derivative of pyridine, a heterocyclic aromatic compound with a structure that includes two chlorine atoms attached to the pyridine ring. This compound is of interest due to its potential applications in various chemical reactions and as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of 2,3-dichloropyridine derivatives can be achieved through various methods. One approach involves the substitution and diazotization of 3-aminopyridine, followed by an electrophilic substitution to produce 3-chloro-2-hydrazinopyridine, which can be further reacted without purification . Another method includes the oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides to introduce iodine at the 3-position of the pyridine ring, which can lead to the formation of 2,3-disubstituted pyrrolidines and piperidines .
Molecular Structure Analysis
The molecular structure of 2,3-dichloropyridine and its derivatives can be characterized using various spectroscopic techniques. For instance, the structure of a cocrystal synthesized from 2-amino-5-chloropyridine was elucidated using single-crystal X-ray diffraction, revealing a monoclinic crystallographic system with specific hydrogen bonding interactions . Density functional theory (DFT) calculations can also be used to predict the molecular geometry and vibrational frequencies of these compounds .
Chemical Reactions Analysis
2,3-Dichloropyridine can undergo selective alkoxycarbonylation in the presence of carbon monoxide, an alcohol, and a palladium catalyst, leading to the formation of either alkyl 3-chloropicolinates or dialkyl pyridine-2,3-dicarboxylates depending on the reaction conditions . Additionally, it can be used to synthesize various polychlorinated 2-aminopyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-dichloropyridine derivatives can be influenced by the presence of substituents and the formation of coordination compounds with transition metals. For example, novel dichloro(bis{2-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl-κN3]pyridine-κN})metal(II) coordination compounds exhibit paramagnetic or diamagnetic properties depending on the metal and its electronic configuration . The vibrational spectra and structure of chloropyridines have been studied using infrared and Raman spectroscopy, with DFT calculations providing good agreement with experimental values .
Aplicaciones Científicas De Investigación
Synthetic Methods and Applications
2,3-Dichloropyridine is recognized for its role as a chemical intermediate in various syntheses. Gong Hong-lie (2011) highlighted its importance in synthesizing chlorantraniliprole, detailing its preparation from nicotinamide through processes like Hofmann degradation and Sandmeyer reaction, emphasizing the method's economic viability and suitability for industrialization (Gong Hong-lie, 2011). Similarly, Zhang Zhong-tao (2011) outlined the synthesis of 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate from 2,3-dichloropyridine, providing insights into process optimization and reaction conditions (Zhang Zhong-tao, 2011).
Functionalization and Reactivity
The compound's versatility in chemical reactions is evident from the research by E. Marzi, A. Bigi, and M. Schlosser (2001), who investigated the selective functionalization of dichloropyridines at various sites, highlighting the compound's reactivity depending on the choice of reagents (E. Marzi, A. Bigi, & M. Schlosser, 2001). Furthermore, the study by R. Crettaz, J. Waser, and Y. Bessard (2001) on the palladium-catalyzed alkoxycarbonylation of chloropyridines, where 2,3-dichloropyridines underwent mono- or dicarbonylation, revealed the specificity of the reaction conditions in achieving desired product yields (R. Crettaz, J. Waser, & Y. Bessard, 2001).
Applications in Organic Chemistry and Catalysis
Catalytic Oxidation
A. Dubovtsev, N. V. Shcherbakov, D. Dar'in, and V. Kukushkin (2019) showcased the use of 2,3-dichloropyridine N-oxide in the gold(I)-catalyzed oxidation of alkynes to 1,2-dicarbonyls. Their method was notable for its acid-free conditions and applicability to a wide range of substrates, demonstrating the compound's potential in organic synthesis (A. Dubovtsev et al., 2019).
Microwave-Assisted Synthesis
Lin-Jiong Zhang et al. (2015) reported on the microwave-assisted synthesis of novel 1,2,4-triazolo[4,3-a]pyridine derivatives from 2,3-dichloropyridine, highlighting the method's advantages such as high yields, simple work-up, and environmental friendliness, which underscore the adaptability of 2,3-dichloropyridine in modern synthetic methods (Lin-Jiong Zhang et al., 2015).
Environmental and Safety Studies
Photodegradation and Genotoxicity
Charalambos G. Skoutelis et al. (2017) studied the photodegradation of 2-chloropyridine, a related compound, in aqueous solution. They analyzed the genotoxicity of the intermediate products, including 2,3-dichloropyridine, and provided insights into the potential environmental and health impacts of these substances (Charalambos G. Skoutelis et al., 2017).
Safety And Hazards
2,3-Dichloropyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion . If swallowed, immediate medical assistance should be sought .
Propiedades
IUPAC Name |
2,3-dichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N/c6-4-2-1-3-8-5(4)7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKFMOSBBNKPMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7051894 | |
| Record name | 2,3-Dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloropyridine | |
CAS RN |
2402-77-9 | |
| Record name | 2,3-Dichloropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2402-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichloropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002402779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-DICHLOROPYRIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298535 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dichloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DICHLOROPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8S8JY2HE2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common starting materials for synthesizing 2,3-Dichloropyridine?
A1: 2,3-Dichloropyridine can be synthesized from several starting materials, including:
- 2,3,6-Trichloropyridine: This method utilizes selective catalytic hydrogenation to replace the chlorine atom at the 6th position with a hydrogen atom. [, , , , ]
- 3-Pyridone: This approach involves chlorination of 3-pyridone to form 2-chloro-3-pyridone, followed by further chlorination to obtain 2,3-dichloropyridine. []
- 2,3,5-Trichloropyridine: This method employs a similar approach to the first one, utilizing a metal catalyst and hydrogen gas to selectively remove one chlorine atom. []
- 3-Aminopyridine: This route involves a multi-step process of chlorination, diazotization, and Sandmeyer reaction. [, , ]
- 2-Chloro nicotinamide: This method utilizes degradation of 2-chloro nicotinamide followed by diazotization and chlorination reactions. []
Q2: What is the molecular formula and weight of 2,3-Dichloropyridine?
A2: The molecular formula of 2,3-Dichloropyridine is C5H3Cl2N, and its molecular weight is 148.00 g/mol. []
Q3: What spectroscopic techniques are used to characterize 2,3-Dichloropyridine?
A3: Common spectroscopic techniques used for the characterization of 2,3-Dichloropyridine include:
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and analyze the vibrational modes of the molecule. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are used to determine the structure and purity of the compound. [, , , ]
- Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the molecule. [, , ]
Q4: How does the presence of chlorine atoms influence the reactivity of 2,3-Dichloropyridine?
A4: The chlorine atoms in 2,3-Dichloropyridine significantly impact its reactivity by:
- Electron-withdrawing effect: Chlorine atoms withdraw electron density from the pyridine ring, making it less susceptible to electrophilic attack. []
- Directing effect: Chlorine atoms can direct further substitution reactions to specific positions on the pyridine ring, influencing regioselectivity. [, ]
Q5: How is 2,3-Dichloropyridine employed in organic synthesis?
A5: 2,3-Dichloropyridine serves as a crucial building block in organic synthesis due to its versatility in various reactions:
- Nucleophilic Substitution: The chlorine atoms can be replaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. [, , ]
- Cross-Coupling Reactions: 2,3-Dichloropyridine can participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the synthesis of complex molecules. []
- Formation of Heterocycles: The pyridine ring can act as a scaffold for constructing diverse heterocyclic compounds, including pyrazoles, triazoles, and oxazoles, which are important pharmacophores in medicinal chemistry. [, , , , , , , ]
Q6: Can you elaborate on the role of 2,3-dichloropyridine N-oxide in gold(I)-catalyzed reactions?
A6: 2,3-Dichloropyridine N-oxide has emerged as a novel oxygen transfer reagent in gold(I)-catalyzed reactions:
- Synthesis of Aminooxazoles: It promotes the formation of 5-amino-1,3-oxazoles from ynamides and nitriles, reversing the regioselectivity observed with traditional nitrene transfer reagents. []
- Oxidation of Alkynes: It enables the acid-free oxidation of terminal and internal alkynes to 1,2-dicarbonyls, even in the presence of acid-sensitive functionalities. []
Q7: How is computational chemistry employed in research related to 2,3-Dichloropyridine?
A7: Computational methods, particularly Density Functional Theory (DFT) calculations, contribute to understanding the reactivity and properties of 2,3-Dichloropyridine:
- Mechanism Elucidation: DFT calculations help decipher reaction mechanisms, such as the photochemical chlorination of 2-chloropyridine to form 2,3-dichloropyridine and other isomers. []
- Predicting Site-Selectivity: DFT calculations are used to investigate the site-selectivity of oxidative addition reactions involving 2,3-dihalopyridines with different palladium catalysts. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Isothiazolo[2,3-a]benzimidazole, 2,3-dihydro-, 1-oxide (9CI)](/img/structure/B146505.png)

